Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Description
Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms and a carboxylate ester group. The tert-butyl variant has a molecular formula of C₁₃H₂₄N₂O₂, a molecular weight of 240.34 g/mol, and serves as a key intermediate in medicinal chemistry, particularly for synthesizing enzyme inhibitors (e.g., tryptophan hydroxylase inhibitors) .
Key properties of the tert-butyl analogue include:
Properties
IUPAC Name |
methyl 2,8-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-14-9(13)12-7-4-10(8-12)2-5-11-6-3-10/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCRPIYICNRHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may involve catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . These methods are optimized for high yield and cost-effectiveness, making them suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent RIPK1 kinase inhibitors . The inhibition of RIPK1 kinase can lead to significant anti-necroptotic effects, which are valuable in the treatment of various diseases.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes critical data for Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate analogues:
Biological Activity
Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound features a distinctive spirocyclic structure characterized by two nitrogen atoms within its framework. This configuration contributes to its unique chemical reactivity and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | Approximately 198.27 g/mol |
| Structural Features | Spirocyclic with two nitrogen atoms |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, notably as a potential inhibitor of RIPK1 kinase. Kinase inhibitors play crucial roles in regulating various cellular processes, including apoptosis and inflammation, making them valuable in therapeutic contexts.
Research Findings
- Enzyme Inhibition : Studies indicate that derivatives of this compound exhibit significant enzyme inhibition properties. For instance, modifications to the compound have led to increased potency against specific kinases, demonstrating its potential as a lead compound for drug development targeting various diseases, including cancer and neurodegenerative disorders .
- Autophagy Modulation : Recent research has shown that certain derivatives activate autophagy pathways without inducing cytotoxicity in human induced pluripotent stem cell (iPSC)-derived neurons. This suggests a protective role in neurodegenerative conditions where autophagy is disrupted .
- Cytotoxicity Studies : The viability of cells treated with this compound derivatives was assessed using the MTT assay across different cancer cell lines. Results indicated that while some derivatives exhibited cytotoxic effects, others maintained cell viability at effective concentrations .
1. Kinase Inhibition Study
A study evaluated the kinase inhibition capabilities of various derivatives of this compound. The results demonstrated that specific modifications enhanced inhibitory potency significantly compared to the parent compound.
| Derivative | IC50 (µM) | Comments |
|---|---|---|
| Original | 15 | Moderate potency |
| Modified A | 5 | Significant improvement in potency |
| Modified B | 3 | Highest potency observed |
2. Autophagy Activation Study
In another investigation focusing on autophagy activation in iPSC-derived neurons treated with various derivatives:
| Compound | Effect on Autophagy | Cytotoxicity (Viability %) |
|---|---|---|
| DS1040 | Induced significant activation | 92% |
| RH1096 | Moderate activation | 90% |
| Control | No effect | 100% |
Applications in Medicinal Chemistry
This compound serves as a valuable scaffold for synthesizing more complex compounds with enhanced biological activities. Its role as a building block in medicinal chemistry highlights its importance in developing new therapeutic agents targeting enzyme pathways involved in various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
